7-Bromo-3-methylquinolin-2-ol
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Overview
Description
7-Bromo-3-methylquinolin-2-ol is a brominated derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 3rd position of the quinoline ring system
Synthetic Routes and Reaction Conditions:
Bromination of 3-Methylquinolin-2-ol: The compound can be synthesized by the bromination of 3-methylquinolin-2-ol using bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature and under controlled conditions to avoid over-bromination.
Sandmeyer Reaction:
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The choice of solvent and catalysts is optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 3-methylquinolin-2-ol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives and other oxidized forms.
Reduction Products: 3-Methylquinolin-2-ol.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
7-Bromo-3-methylquinolin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of antiviral, antibacterial, and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
7-Bromo-3-methylquinolin-2-ol is structurally similar to other brominated quinolines, such as 4-bromo-2-methylquinolin-3-ol and 5-bromo-2-methylquinolin-3-ol its unique substitution pattern at the 7th position and 3rd position gives it distinct chemical and biological properties
Comparison with Similar Compounds
4-Bromo-2-methylquinolin-3-ol
5-Bromo-2-methylquinolin-3-ol
7-Bromo-8-methyl-1H-quinolin-2-one
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Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7-2-3-8(11)5-9(7)12-10(6)13/h2-5H,1H3,(H,12,13) |
InChI Key |
IKXKHWSDCATKGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)NC1=O |
Origin of Product |
United States |
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